molecular formula C9H14N2O3 B2877694 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1975118-85-4

1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2877694
CAS No.: 1975118-85-4
M. Wt: 198.222
InChI Key: XLOKLYXINSPWOX-UHFFFAOYSA-N
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Description

1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at position 1, a propoxymethyl group at position 3, and a carboxylic acid group at position 4. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The propoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve alkyl halides and a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and succinate dehydrogenase (SDH). These interactions disrupt key biochemical pathways, leading to the desired biological effects. For example, inhibition of COX enzymes results in reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a nitro group at position 4.

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a propoxymethyl group.

    3-Methyl-2-phenyl-4-pyrazolecarboxylic acid: Features a phenyl group at position 2 instead of a propoxymethyl group.

Uniqueness

1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxymethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-3-(propoxymethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-3-4-14-6-8-7(9(12)13)5-11(2)10-8/h5H,3-4,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOKLYXINSPWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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